molecular formula C15H12BrClO3 B3582506 3-bromobenzyl (4-chlorophenoxy)acetate

3-bromobenzyl (4-chlorophenoxy)acetate

Cat. No.: B3582506
M. Wt: 355.61 g/mol
InChI Key: YHAIOTXYLSVVOA-UHFFFAOYSA-N
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Description

“3-bromobenzyl (4-chlorophenoxy)acetate” is a compound that contains a bromobenzyl group and a chlorophenoxy group linked by an acetate. It is likely to be a synthetic compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a benzyl group substituted with a bromine atom at the 3-position, and a phenoxy group substituted with a chlorine atom at the 4-position, linked by an acetate group .

Future Directions

The future directions for research on “3-bromobenzyl (4-chlorophenoxy)acetate” could include further studies on its synthesis, reactions, and potential applications. It would also be interesting to investigate its mechanism of action and physical and chemical properties in more detail .

Properties

IUPAC Name

(3-bromophenyl)methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c16-12-3-1-2-11(8-12)9-20-15(18)10-19-14-6-4-13(17)5-7-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIOTXYLSVVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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